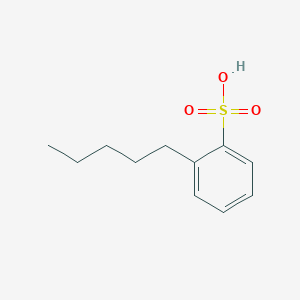

2-Pentylbenzene-1-sulfonic acid

Description

2-Pentylbenzene-1-sulfonic acid is an aromatic sulfonic acid derivative characterized by a pentyl alkyl chain attached to a benzene ring at the 2-position, with a sulfonic acid group (-SO₃H) at the 1-position. This compound is primarily utilized in industrial applications, such as surfactant formulations, corrosion inhibitors, and intermediates for synthesizing sulfonamide derivatives . Its amphiphilic nature—combining a hydrophobic alkyl chain and a hydrophilic sulfonic acid group—makes it effective in emulsification and solubilization processes.

Properties

CAS No. |

58425-66-4 |

|---|---|

Molecular Formula |

C11H16O3S |

Molecular Weight |

228.31 g/mol |

IUPAC Name |

2-pentylbenzenesulfonic acid |

InChI |

InChI=1S/C11H16O3S/c1-2-3-4-7-10-8-5-6-9-11(10)15(12,13)14/h5-6,8-9H,2-4,7H2,1H3,(H,12,13,14) |

InChI Key |

VBVVNLPJLRAFAI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylbenzenesulfonic acid can be synthesized through the sulfonation of 2-pentylbenzene. The sulfonation process typically involves the reaction of 2-pentylbenzene with concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid). The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of 2-pentylbenzenesulfonic acid may involve continuous sulfonation processes using reactors designed for large-scale chemical manufacturing. The use of oleum or sulfur trioxide gas in these reactors allows for efficient and high-yield production of the desired sulfonic acid derivative.

Chemical Reactions Analysis

Types of Reactions

2-Pentylbenzenesulfonic acid undergoes various chemical reactions, including:

Electrophilic Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Nucleophilic Substitution: The sulfonic acid group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as chlorosulfonic acid or sulfur trioxide are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

2-Pentylbenzenesulfonic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-pentylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with other molecules, influencing their reactivity and stability. Additionally, the pentyl group can affect the compound’s hydrophobicity and overall chemical behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 2-pentylbenzene-1-sulfonic acid, a comparative analysis with three structurally related compounds is provided below:

Dodecylbenzene-1-sulfonic Acid

- Structure : Features a longer dodecyl (C₁₂) chain at the 2-position.

- Acidity : Sulfonic acid groups in both compounds exhibit strong acidity (pKa ~ -6), but the longer alkyl chain in dodecylbenzene-1-sulfonic acid enhances micelle formation in aqueous solutions, improving surfactant efficacy.

- Applications : Predominantly used in detergent formulations due to superior hydrophobicity, whereas this compound’s shorter chain limits its use to niche applications like specialized emulsifiers .

Benzene-1-sulfonic Acid

- Structure : Lacks an alkyl chain, consisting solely of a benzene ring and sulfonic acid group.

- Solubility : Higher water solubility compared to this compound due to the absence of a hydrophobic alkyl chain.

- Reactivity : Benzene-1-sulfonic acid is more reactive in electrophilic substitution reactions, whereas the pentyl group in this compound introduces steric hindrance, slowing such reactions .

2-Phenethylbenzene-1-sulfonic Acid

- Structure : Contains a phenethyl (C₆H₅CH₂CH₂-) group instead of a pentyl chain.

- Biological Activity : The phenethyl group enhances interaction with lipid bilayers, making this compound more effective in membrane-disruption applications (e.g., antimicrobial agents). In contrast, this compound’s linear alkyl chain prioritizes surfactant properties over bioactivity .

Data Table: Key Properties of Selected Sulfonic Acids

| Compound | Molecular Weight (g/mol) | Water Solubility | pKa | Primary Application |

|---|---|---|---|---|

| This compound | 246.3 | Moderate | ~-6 | Emulsifiers, intermediates |

| Dodecylbenzene-1-sulfonic acid | 326.5 | Low (micellar) | ~-6 | Detergents |

| Benzene-1-sulfonic acid | 158.2 | High | ~-6 | Chemical synthesis |

| 2-Phenethylbenzene-1-sulfonic acid | 262.3 | Moderate | ~-6 | Antimicrobial agents |

Q & A

Q. What novel catalytic applications exist for this compound in asymmetric synthesis, and how can reaction selectivity be optimized?

- Methodological Answer : Test its efficacy as a Brønsted acid catalyst in asymmetric aldol reactions. Modify reaction media (e.g., ionic liquids) to enhance enantioselectivity. Use chiral HPLC to measure enantiomeric excess (ee) and correlate with steric effects of the pentyl chain. Computational docking studies predict substrate-catalyst interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.